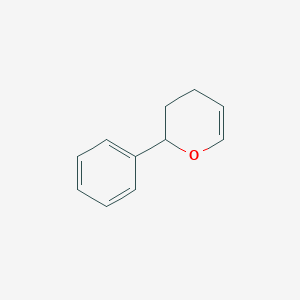
2H-Pyran, 3,4-dihydro-2-phenyl-
概要
説明
2H-Pyran, 3,4-dihydro-2-phenyl-:
準備方法
Synthetic Routes and Reaction Conditions:
Olefin Metathesis/Double Bond Migration: This method involves the use of allyl ethers and is catalyzed by first and second-generation Grubbs’ catalysts.
Molecular Iodine Catalysis: This method offers a practical and mild synthesis of substituted pyrans and furans under solvent-free conditions at ambient temperature and atmosphere.
Titanocene-Catalyzed Reductive Domino Reaction: This method starts from trifluoromethyl-substituted alkenes and epoxides to produce diverse 6-fluoro-3,4-dihydro-2H-pyrans.
Industrial Production Methods: The industrial production of 2H-Pyran, 3,4-dihydro-2-phenyl- typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions:
Oxidation: 2H-Pyran, 3,4-dihydro-2-phenyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Saturated derivatives like tetrahydropyrans.
Substitution: Substituted pyrans with different functional groups.
科学的研究の応用
Key Properties:
- Boiling Point: Approximately 85°C
- Freezing Point: -70°C
Applications in Organic Synthesis
3.1 Polymerization:
3,4-Dihydro-2H-pyran can be polymerized either with itself or with other unsaturated compounds to form various polymeric materials. This property makes it a valuable intermediate in the production of polymers used in coatings, adhesives, and sealants .
3.2 Protective Groups:
The compound is also utilized as a protective group for reactive functional groups during organic synthesis. This application is crucial for multi-step synthesis processes where selective reactivity is required .
Medicinal Chemistry Applications
4.1 Antiviral Activity:
Recent studies have highlighted the potential of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines as antiviral agents, particularly against rhinoviruses. These derivatives exhibited potent biological activity, suggesting their potential use in developing antiviral medications .
4.2 Drug Development:
The structural versatility of dihydropyrans allows for modifications that can enhance pharmacological properties. For instance, specific substitutions can lead to compounds with improved efficacy against various biological targets, including adenosine receptors .
Case Studies
作用機序
The mechanism by which 2H-Pyran, 3,4-dihydro-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 2,3-Dihydro-4H-pyran
- 3,4-Dihydro-2H-pyran
- 5,6-Dihydro-4H-pyran
Uniqueness: 2H-Pyran, 3,4-dihydro-2-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other dihydropyrans.
特性
IUPAC Name |
2-phenyl-3,4-dihydro-2H-pyran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,5-7,9,11H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBICAVJSPSLHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483673 | |
| Record name | 2H-Pyran, 3,4-dihydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-12-6 | |
| Record name | 2H-Pyran, 3,4-dihydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















